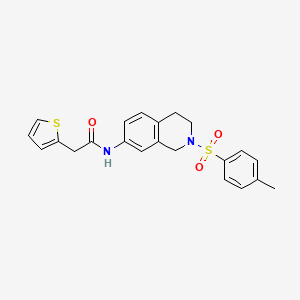

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-16-4-8-21(9-5-16)29(26,27)24-11-10-17-6-7-19(13-18(17)15-24)23-22(25)14-20-3-2-12-28-20/h2-9,12-13H,10-11,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXHVHLKOGDAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the tosyl group: Tosylation of the tetrahydroisoquinoline can be performed using tosyl chloride in the presence of a base.

Attachment of the thiophene ring: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to introduce the thiophene moiety.

Formation of the acetamide linkage: The final step could involve acylation of the amine with an acetic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Acylation: The amine group can undergo acylation to form various amides.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Acylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific biological pathways.

Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

Chemical Biology: Use as a probe to study protein-ligand interactions.

Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: can be compared with other tetrahydroisoquinoline derivatives, thiophene-containing compounds, and tosylated amides.

Tetrahydroisoquinoline derivatives: Known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Thiophene-containing compounds: Often explored for their electronic properties and potential use in organic electronics and pharmaceuticals.

Tosylated amides: Commonly used as intermediates in organic synthesis and for their potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological properties and reactivity compared to other similar compounds.

Biological Activity

2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a tetrahydroisoquinoline moiety, which are known to contribute to various biological activities. The presence of the tosyl group enhances the compound's reactivity and solubility in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | Bacterial Strain | Activity (MIC μg/mL) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 15 |

| This compound | P. aeruginosa | 12 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro. This effect is crucial for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:

- Inhibition of NF-kB Pathway: The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a pivotal role in inflammatory responses.

- Reduction of COX Enzymes: It may also reduce the expression of cyclooxygenase enzymes involved in prostaglandin synthesis.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis.

Research Findings:

A study demonstrated that treatment with this compound resulted in a significant reduction in neuronal cell death in models of neurodegeneration.

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled experiment involving various derivatives of tetrahydroisoquinoline, this compound showed promising results against drug-resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Case Study 2: Neuroprotection

A recent publication examined the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results indicated that treatment led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

Q & A

Q. What are the key synthetic challenges in preparing 2-(thiophen-2-yl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including amide coupling, sulfonylation (tosyl group introduction), and heterocyclic ring formation. Critical challenges include:

- Regioselectivity : Ensuring the tosyl group attaches to the correct nitrogen atom on the tetrahydroisoquinoline core.

- Purification : Intermediate products often require chromatographic separation (e.g., silica gel chromatography) due to similar polarities of byproducts .

- Yield optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMSO) and temperature during amide bond formation can reduce side reactions. For example, using coupling agents like BOP with diisopropylethyl amine (DIPEA) improves reaction efficiency .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the acetamide linkage and thiophene substitution pattern. The tosyl group’s aromatic protons typically appear as distinct doublets in the 7.5–8.0 ppm range .

- X-ray Crystallography : Programs like SHELXL () are used to resolve the 3D structure, particularly to confirm stereochemistry of the tetrahydroisoquinoline ring. Anisotropic displacement parameters help validate the tosyl group’s orientation .

- HPLC-MS : Ensures purity (>95%) and verifies molecular weight via electrospray ionization (ESI-MS) .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

- Receptor Binding Assays : Screen for activity against GPCRs (e.g., orexin receptors, given structural analogs in ) using radioligand displacement.

- Enzyme Inhibition Studies : Test against kinases or proteases due to the acetamide’s potential as a hydrogen-bond donor.

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify baseline toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties relevant to its bioactivity?

- Methodology : Employ hybrid functionals like B3LYP () with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). This reveals electron-rich regions (e.g., thiophene sulfur) prone to electrophilic interactions .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous environments and predict solubility or membrane permeability .

- Validation : Compare computed IR spectra with experimental data to ensure accuracy .

Q. How do structural modifications (e.g., tosyl vs. ethylsulfonyl groups) impact biological activity?

- Case Study : Replace the tosyl group with ethylsulfonyl (as in ) and compare binding affinities. Tosyl groups enhance steric bulk, potentially improving selectivity for hydrophobic binding pockets.

- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins. For example, sulfonyl groups may form hydrogen bonds with lysine residues in enzyme active sites .

- Data Interpretation : Conflicting results (e.g., increased potency but reduced solubility) should be analyzed via Hansch analysis to balance lipophilicity and bioavailability .

Q. What strategies resolve contradictions in reported synthetic yields or crystallographic data?

- Reproducibility Checks : Replicate reactions under inert atmospheres (argon/nitrogen) to rule out oxidation side reactions.

- Twinned Crystals : If X-ray data shows disorder (e.g., ), use SHELXL’s TWIN/BASF commands to refine twinned structures .

- Statistical Validation : Apply R-factor analysis (e.g., ) to ensure data consistency across diffraction datasets .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches for Analogous Compounds

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | BOP, DIPEA, DCM, 0°C → RT | 72–85 | |

| Sulfonylation | TsCl, EtN, THF, reflux | 60–68 | |

| Purification | Silica Gel Chromatography | >95% purity |

Q. Table 2. DFT-Computed Properties vs. Experimental Data

| Property | B3LYP/6-31G(d,p) | Experimental | Error (%) |

|---|---|---|---|

| C=O Stretch (cm) | 1685 | 1679 | 0.36 |

| HOMO Energy (eV) | -6.12 | – | – |

| Dipole Moment (D) | 4.8 | – | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.